molecular formula C26H21N5O2S3 B6513808 N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide CAS No. 892223-99-3

N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide

Cat. No.: B6513808
CAS No.: 892223-99-3
M. Wt: 531.7 g/mol
InChI Key: SWFJQJBYLQTJIM-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H21N5O2S3 and its molecular weight is 531.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 531.08573845 g/mol and the complexity rating of the compound is 869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide is a complex compound with potential biological activities that warrant detailed examination. This article synthesizes current research findings on its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is C26H21N5O2S3C_{26}H_{21}N_{5}O_{2}S_{3} with a molecular weight of 531.7 g/mol. Its structure features a thiadiazole moiety linked to a complex tricyclic system, which is believed to contribute to its biological activities.

PropertyValue
Molecular FormulaC26H21N5O2S3
Molecular Weight531.7 g/mol
CAS Number892223-99-3

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures have been effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Screening

In a comparative study involving various thiadiazole derivatives:

  • Tested Strains : E. coli, S. aureus, Aspergillus niger
  • Method : Cup plate method at a concentration of 1 µg/mL
  • Results : The tested compounds showed varying degrees of inhibition, indicating the potential of thiadiazole derivatives in antimicrobial applications.

Anticancer Activity

The anticancer properties of N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{...} have been explored in several studies focusing on its cytotoxic effects against cancer cell lines.

Cytotoxicity Studies

A review of 1,3,4-thiadiazole derivatives highlighted their cytotoxic effects across different cancer cell lines:

  • Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer)
  • Findings : Compounds exhibited dose-dependent growth inhibition with IC50 values ranging from 3 μM to 8 μM . The mechanism of action often involved apoptosis induction without cell cycle arrest.

Anti-inflammatory Activity

Thiadiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways associated with inflammation.

The proposed mechanisms include:

  • Inhibition of NF-kB signaling pathway
  • Reduction in the production of inflammatory mediators such as TNF-alpha and IL-6 .

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2S3/c1-15-8-5-6-11-17(15)22-28-25(30-36-22)27-20(32)14-34-26-29-23-21(18-12-7-13-19(18)35-23)24(33)31(26)16-9-3-2-4-10-16/h2-6,8-11H,7,12-14H2,1H3,(H,27,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFJQJBYLQTJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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